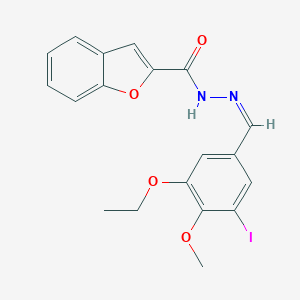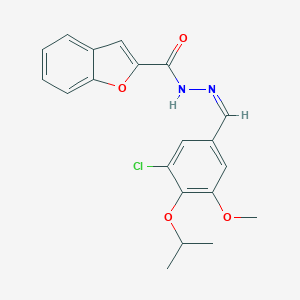
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with the molecular formula C16H24N2O3S and a molecular weight of 324.43836 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dimethyl-substituted aniline moiety, and a methylsulfonyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of cyclopentylamine with 2,3-dimethyl(methylsulfonyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopentyl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide: Similar structure but with methoxy groups instead of methyl groups.
N-cyclopentyl-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide: Similar structure but with different positions of the methyl groups.
Uniqueness
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C16H24N2O3S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-cyclopentyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H24N2O3S/c1-12-7-6-10-15(13(12)2)18(22(3,20)21)11-16(19)17-14-8-4-5-9-14/h6-7,10,14H,4-5,8-9,11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
JBGJKOVESZXPEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B313290.png)
![N-[(Z)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]-5-bromo-1-benzofuran-2-carboxamide](/img/structure/B313291.png)
![5-bromo-N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B313292.png)

![N-[1-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313296.png)
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B313297.png)
![N'-{4-[(2-cyanobenzyl)oxy]benzylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B313298.png)

![ethyl 2-[4-[(Z)-(1-benzofuran-2-carbonylhydrazinylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B313302.png)

![N-[(Z)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B313306.png)
![5-bromo-N-[(Z)-(2,4,6-trimethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B313307.png)
![methyl {2-[(Z)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B313308.png)
![5-bromo-N'-[(E)-(2-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B313309.png)
